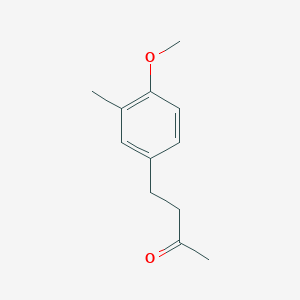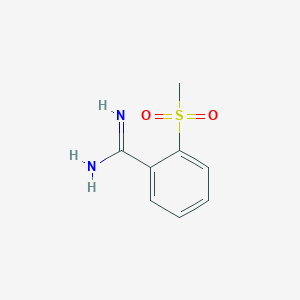
4-(4-Methoxy-3-methylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxy-3-methylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is a derivative of butanone and features a methoxy and methyl group attached to a phenyl ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-methylphenyl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable ketone under acidic or basic conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the substituents introduced.
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)butan-2-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-3-buten-2-one: Similar structure but with a double bond in the butenone chain.
3-Buten-2-one, 3-methyl-4-phenyl-: Features a phenyl ring and a double bond in the butenone chain.
2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-: Contains a hydroxy group instead of a methoxy group.
Uniqueness
4-(4-Methoxy-3-methylphenyl)butan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-9-8-11(5-4-10(2)13)6-7-12(9)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
CFKJPETXCIILNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)




